The synthesis of Hygromycin B involves complex biochemical pathways within Streptomyces hygroscopicus. Although specific synthetic routes outside of the natural production by this organism are less documented, the natural biosynthesis typically entails the following steps:
These methods ensure that Hygromycin B retains its biological activity while minimizing impurities .
The molecular formula of Hygromycin B is , with a molecular weight of approximately 527.5 Da. The structure features multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity. The key structural components include:
The three-dimensional conformation of Hygromycin B allows it to effectively interact with ribosomal RNA, particularly at the A-site of the ribosome .
Hygromycin B primarily functions through its interaction with the ribosomal machinery involved in protein synthesis. The main chemical reactions associated with Hygromycin B include:
Hygromycin B exerts its antimicrobial effects by binding to the ribosomal RNA within the 30S subunit of bacterial ribosomes. This binding enhances the interaction between tRNA and the ribosome, leading to:
Research indicates that Hygromycin B can also affect eukaryotic cells, which makes it suitable for applications in cell culture where selection for transfected cells is required .
Hygromycin B presents several notable physical and chemical properties:
Hygromycin B is widely used in scientific research for various applications:
Hygromycin B binds the 30S ribosomal subunit within the conserved helix h44 of 16S rRNA in intact bacterial 70S ribosomes. High-resolution cryo-EM structures (1.6–2.2 Å) reveal its binding site at the mRNA decoding center, specifically between the A- and P-site tRNA locations. The antibiotic makes direct hydrogen bonds with nucleotides G1494 (N7), U1495 (O4), C1496 (N4), and U1498 (O4) [1] [9]. Crucially, binding induces a localized conformational shift in h44 that differs significantly from changes observed in isolated 30S subunits. In 70S ribosomes, Hygromycin B binding repositions nucleotide A1913 in the 23S rRNA of the 50S subunit, demonstrating intersubunit communication [1] [2]. This conformational change is distinct from those induced by classical 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides like gentamicin.
Table 1: Key Interactions of Hygromycin B with 70S Ribosome
Ribosomal Component | Nucleotide/Residue | Interaction Type | Functional Consequence |
---|---|---|---|
16S rRNA (h44) | G1494 | H-bond (N7) | Binding stabilization |
16S rRNA (h44) | U1495 | H-bond (O4) | Prevents reverse translocation |
16S rRNA (h44) | C1496 | H-bond (N4) | Resistance hotspot |
16S rRNA (h44) | U1498 | H-bond (O4) | Resistance hotspot |
23S rRNA | A1913 | Positional shift | Intersubunit signaling |
Helix h44 forms the structural and functional core of the mRNA decoding center. Hygromycin B binds near the top of h44, with its Ring IV positioned adjacent to the P-site mRNA codon [8]. This binding enhances dimethyl sulfate (DMS) reactivity at A1408 (N1 position) while protecting G1494 (N7) from modification, indicating RNA distortion [1] [3]. Mutations in h44 nucleotides confer resistance through steric hindrance or binding affinity reduction:
Unlike typical aminoglycosides that induce miscoding, Hygromycin B primarily blocks ribosomal translocation—the movement of tRNA and mRNA through the ribosome. Biochemical assays demonstrate it potently inhibits both forward and reverse translocation by >90% at therapeutic concentrations [1] [4]. This occurs through two interlinked mechanisms:
Table 2: Functional Consequences of Hygromycin B Binding
Ribosomal Process | Effect of Hygromycin B | Magnitude/Mechanism |
---|---|---|
tRNA translocation | Inhibition | >90% reduction in rate |
mRNA movement | Complete blockage | Steric hindrance at P-site codon |
A-site tRNA affinity | Slight increase | Occupied A-site due to translocation block |
Ribosomal subunit rotation | Suppressed | h44 conformational locking |
Peptide bond formation | Unaffected | No direct action on peptidyl transferase |
Hygromycin B’s binding mechanism diverges significantly from classical 2-DOS aminoglycosides despite shared targeting of h44:
Table 3: Comparative Analysis of Aminoglycoside-Ribosome Interactions
Antibiotic | Binding Site(s) | Key Nucleotides | Conformational Change | Primary Functional Effect |
---|---|---|---|---|
Hygromycin B | h44 apex (30S) | G1494, U1495, C1496 | Local h44 shift; A1913 reposition | Translocation block |
Paromomycin | h44 groove (30S) | A1408, A1492, A1493 | A1492/A1493 flipping | Miscoding induction |
Gentamicin | h44 (30S) + H69 (50S) | A1408, G1491, A1493 | A1492/A1493 flipping | Miscoding + translocation inhibition |
Neomycin | h44 (30S) + H69 (50S) | A1408, A1493, U1495 | Global 30S distortion | Ribosome recycling block |
Interactive Note: Tables are based on structural and biochemical data from [1] [3] [4].
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